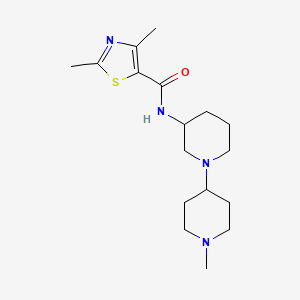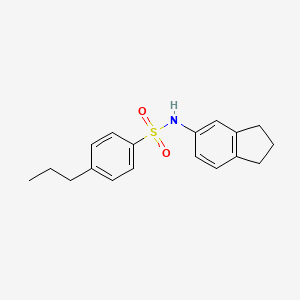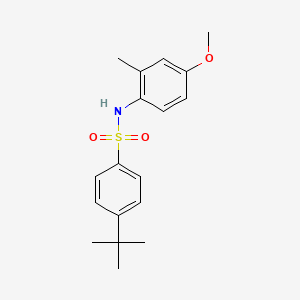![molecular formula C18H22N2O3S B4286767 N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286767.png)
N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide
Vue d'ensemble
Description
N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide, commonly referred to as MPSP, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis. MPSP has gained significant attention in recent years due to its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Mécanisme D'action
MPSP exerts its effects by inhibiting the activity of N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide, a negative regulator of insulin signaling. N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide dephosphorylates and inactivates the insulin receptor and downstream signaling molecules, leading to insulin resistance and impaired glucose homeostasis. By inhibiting N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide, MPSP enhances insulin signaling and improves glucose uptake and utilization in insulin-sensitive tissues such as muscle and liver.
Biochemical and Physiological Effects
In addition to its effects on insulin signaling and glucose homeostasis, MPSP has been shown to have other biochemical and physiological effects. MPSP has been shown to improve lipid metabolism by reducing triglyceride levels and increasing HDL cholesterol levels. MPSP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
MPSP has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide, making it a useful tool for studying the role of N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide in insulin signaling and glucose homeostasis. MPSP is also relatively stable and can be easily synthesized in large quantities.
One limitation of MPSP is that it is not suitable for use in clinical trials due to its poor pharmacokinetic properties. MPSP has a short half-life and is rapidly metabolized in vivo, limiting its effectiveness as a therapeutic agent.
Orientations Futures
Despite its limitations, MPSP has significant potential for further research and development. Future studies could focus on improving the pharmacokinetic properties of MPSP or developing analogs with improved potency and selectivity. MPSP could also be used as a tool for studying the role of N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide in other physiological processes, such as cancer and immune function. Overall, MPSP represents a promising avenue for the development of novel therapeutics for metabolic disorders and other diseases.
Applications De Recherche Scientifique
MPSP has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. In preclinical studies, MPSP has been shown to improve insulin sensitivity and glucose homeostasis in animal models of obesity and insulin resistance. MPSP has also been shown to improve lipid metabolism and reduce inflammation in these models.
Propriétés
IUPAC Name |
N-methyl-N-[4-[(4-propylphenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-5-15-6-12-18(13-7-15)24(22,23)19-16-8-10-17(11-9-16)20(3)14(2)21/h6-13,19H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKHFLZGZFNTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4286695.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286708.png)

![N-[1-(4-tert-butylphenyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286716.png)


![2-{[(4-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4286732.png)

![N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286746.png)

![N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide](/img/structure/B4286759.png)


![2-{[4-allyl-5-(cyclohexylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4286787.png)